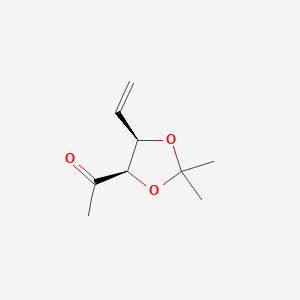
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride
Übersicht
Beschreibung
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Activity Predictions
- Secondary Interactions and Structure-Activity Relationship : The compound, related to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been studied for its structural motifs and interactions like C-H...π and π...π. These interactions play a significant role in its bioactivity predictions, particularly as an Endothelin B receptor antagonist (Dinesh, 2013).
Synthesis and Derivative Development
- Synthesis of Triazolylindole Derivatives for Antifungal Activity : Novel compounds, including those structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and evaluated for antifungal activity. These derivatives demonstrate the versatility of the base compound in creating effective antifungal agents (Singh & Vedi, 2014).
Metal Complex Formation
- Metal Complexes with Schiff Base Ligands : The compound, similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been used to form metal complexes, indicating potential applications in coordination chemistry and materials science (Kalshetty et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid have been researched for their effectiveness as corrosion inhibitors. These studies are crucial for applications in industrial chemistry and materials protection (Yadav et al., 2013).
Pharmaceutical Applications
- Synthesis for Anti-inflammatory and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Hunashal et al., 2014).
Coordination Polymers
- In Situ Formation in Coordination Polymers : Research has been conducted on the in situ formation of coordination polymers using compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid. This opens pathways in materials science and nanotechnology (Deng et al., 2018).
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15;/h2-5H,1H3,(H,14,15)(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOBCVMGCWHPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1431290.png)






![ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine](/img/structure/B1431300.png)

![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)



